molecular formula C9H18N2 B2713978 (Octahydroindolizin-5-yl)methanamine CAS No. 1936323-44-2

(Octahydroindolizin-5-yl)methanamine

Cat. No.: B2713978
CAS No.: 1936323-44-2
M. Wt: 154.257
InChI Key: WDODLVVYFDGBSG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Octahydroindolizin-5-yl)methanamine typically involves the reduction of indolizine derivatives. One common method includes the hydrogenation of indolizine in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions . The reaction proceeds as follows:

    Hydrogenation: Indolizine + H₂ → Octahydroindolizine

    Amination: Octahydroindolizine + Formaldehyde + Ammonia → this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(Octahydroindolizin-5-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of more saturated amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted indolizine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .

Scientific Research Applications

(Octahydroindolizin-5-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Octahydroindolizin-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include modulation of signal transduction processes, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

    Indolizine: The parent compound, which is less saturated and has different reactivity.

    Piperidine: A similar six-membered ring structure but lacks the fused bicyclic system.

    Pyrrolidine: Another five-membered ring compound with different chemical properties.

Uniqueness

(Octahydroindolizin-5-yl)methanamine is unique due to its fully saturated indolizine ring system, which imparts distinct chemical and physical properties. This makes it a valuable scaffold in the synthesis of novel compounds with potential biological activity .

Properties

IUPAC Name

1,2,3,5,6,7,8,8a-octahydroindolizin-5-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c10-7-9-4-1-3-8-5-2-6-11(8)9/h8-9H,1-7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDODLVVYFDGBSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCCN2C(C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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